molecular formula C6H6Cl2N2O B11903710 5-Chloropicolinamide hydrochloride

5-Chloropicolinamide hydrochloride

Cat. No.: B11903710
M. Wt: 193.03 g/mol
InChI Key: JVYGYNCNTFKCCN-UHFFFAOYSA-N
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Description

5-Chloropicolinamide hydrochloride is a chemical compound with the molecular formula C6H6ClN2O·HCl It is a derivative of picolinamide, where a chlorine atom is substituted at the 5th position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloropicolinamide hydrochloride typically involves the chlorination of picolinamide. One common method is the reaction of picolinamide with thionyl chloride (SOCl2) in the presence of a catalyst, such as dimethylformamide (DMF), to introduce the chlorine atom at the 5th position. The reaction is carried out under reflux conditions, and the product is then purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Chloropicolinamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Oxidized derivatives of 5-Chloropicolinamide.

    Reduction: Reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloropicolinamide hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloropicolinamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

    5-Chloronicotinamide: Similar structure but with a different position of the chlorine atom.

    5-Bromopicolinamide: Bromine atom instead of chlorine.

    5-Iodopicolinamide: Iodine atom instead of chlorine.

Uniqueness: 5-Chloropicolinamide hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it distinct from other halogenated picolinamides and potentially more suitable for certain applications.

Properties

Molecular Formula

C6H6Cl2N2O

Molecular Weight

193.03 g/mol

IUPAC Name

5-chloropyridine-2-carboxamide;hydrochloride

InChI

InChI=1S/C6H5ClN2O.ClH/c7-4-1-2-5(6(8)10)9-3-4;/h1-3H,(H2,8,10);1H

InChI Key

JVYGYNCNTFKCCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)C(=O)N.Cl

Origin of Product

United States

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